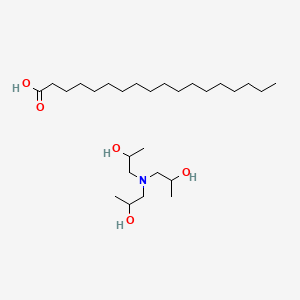
TIPA-Stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] (1:1) is a chemical compound formed by the combination of octadecanoic acid and 1,1’,1’‘-nitrilotris[2-propanol] in a 1:1 molar ratio. Octadecanoic acid, also known as stearic acid, is a saturated fatty acid commonly found in animal and plant fats. 1,1’,1’'-nitrilotris[2-propanol] is a triol compound with three hydroxyl groups attached to a nitrogen atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] typically involves the reaction of octadecanoic acid with 1,1’,1’'-nitrilotris[2-propanol] under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux temperature and stirred for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The industrial process also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] undergoes various chemical reactions, including:
Esterification: The compound can undergo further esterification reactions with other carboxylic acids or alcohols.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and 1,1’,1’'-nitrilotris[2-propanol].
Oxidation: The hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, organic solvents like toluene or dichloromethane, and elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed
Esterification: Various esters depending on the reactants used.
Hydrolysis: Octadecanoic acid and 1,1’,1’'-nitrilotris[2-propanol].
Oxidation: Corresponding ketones or aldehydes from the oxidation of hydroxyl groups.
Applications De Recherche Scientifique
Octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its potential effects on cell membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emulsifying and stabilizing properties.
Mécanisme D'action
The mechanism of action of octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. The hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The compound’s emulsifying properties also play a role in its mechanism of action, facilitating the formation of stable emulsions in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoic acid, compd. with 2,2’,2’'-nitrilotris[ethanol] (11): Similar structure but with ethanol groups instead of propanol groups.
Hexadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] (11): Similar structure but with hexadecanoic acid instead of octadecanoic acid.
Dodecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] (11): Similar structure but with dodecanoic acid instead of octadecanoic acid.
Uniqueness
Octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] is unique due to its specific combination of octadecanoic acid and 1,1’,1’‘-nitrilotris[2-propanol], which imparts distinct chemical and physical properties. The long carbon chain of octadecanoic acid provides hydrophobic characteristics, while the hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] offer hydrophilic properties, making the compound an effective emulsifier and stabilizer in various applications.
Propriétés
Numéro CAS |
10042-67-8 |
|---|---|
Formule moléculaire |
C27H57NO5 |
Poids moléculaire |
475.7 g/mol |
Nom IUPAC |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-17H2,1H3,(H,19,20);7-9,11-13H,4-6H2,1-3H3 |
Clé InChI |
PJXWYLSAKUNJSC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Key on ui other cas no. |
10042-67-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















